N-(2,5-dimethoxyphenyl)prop-2-enamide
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Overview
Description
N-(2,5-dimethoxyphenyl)prop-2-enamide is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a prop-2-enamide moiety
Mechanism of Action
Target of Action
It is known to be used as a flavouring agent .
Mode of Action
As a flavouring agent, it may interact with taste receptors to produce a specific flavor profile .
Pharmacokinetics
The World Health Organization has stated that there is no safety concern at current levels of intake when used as a flavouring agent . This suggests that its bioavailability, metabolism, and excretion are likely to be within safe limits at the doses typically used for flavouring.
Result of Action
As a flavouring agent, its primary effect is likely to be the elicitation of a specific taste or aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)prop-2-enamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate amine under basic conditions. One common method involves the use of 40% sodium hydroxide solution as a catalyst in ethanol, followed by amidation through the reaction of the formed intermediate with an appropriate anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide: Similar structure with a chlorine substituent on the aromatic ring.
Entacapone: A catechol-O-methyltransferase inhibitor with a similar core structure but different substituents.
Uniqueness
N-(2,5-dimethoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-4-11(13)12-9-7-8(14-2)5-6-10(9)15-3/h4-7H,1H2,2-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHRZYRYDQEWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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